(R)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide for Researchers
(R)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide for Researchers
CAS Number: 161511-90-6
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (R)-1-Boc-2-azetidinemethanol. This chiral building block is of significant interest in medicinal chemistry due to its integral role in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.
Core Properties and Specifications
(R)-1-Boc-2-azetidinemethanol, also known as (R)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, is a stable, non-racemic intermediate valued for its unique strained ring system and protected amine functionality. These features allow for precise stereochemical control during synthesis, a critical aspect of modern drug design.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₃ | [] |
| Molecular Weight | 187.24 g/mol | [] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 270.3 ± 13.0 °C at 760 mmHg | |
| Density | 1.115 ± 0.06 g/cm³ | |
| Refractive Index | 1.4580 - 1.4620 | |
| Storage Temperature | 2-8°C |
Spectroscopic and Purity Data
| Parameter | Specification | Reference |
| Purity | >97.0% | [] |
| Optical Purity | ≥98.0% ee | |
| ¹H NMR | Conforms to structure | |
| ¹³C NMR | Conforms to structure | |
| InChI Key | XIRUXUKRGUFEKC-UHFFFAOYSA-N | [] |
| SMILES | CC(C)(C)OC(=O)N1CC[C@H]1CO |
Synthesis and Purification Protocols
The synthesis of (R)-1-Boc-2-azetidinemethanol is typically achieved through the reduction of its corresponding carboxylic acid, (R)-1-Boc-azetidine-2-carboxylic acid. This method provides a reliable and high-yielding route to the desired chiral alcohol.
Experimental Protocol: Synthesis
Reaction: Reduction of (R)-1-Boc-azetidine-2-carboxylic acid
Reagents and Materials:
-
(R)-1-Boc-azetidine-2-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent (e.g., LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous solutions for quenching (e.g., water, dilute HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Boc-azetidine-2-carboxylic acid in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a solution of the reducing agent (e.g., 1 M BH₃·THF in THF) dropwise to the stirred solution of the carboxylic acid. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours, or until TLC analysis indicates complete consumption of the starting material).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of water or a dilute acidic solution.
-
Once the quenching is complete, add the organic solvent for extraction (e.g., ethyl acetate) and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude (R)-1-Boc-2-azetidinemethanol.
Experimental Protocol: Purification
Method: Flash Column Chromatography
Materials:
-
Crude (R)-1-Boc-2-azetidinemethanol
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Silica gel (230-400 mesh)
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
-
Thin-layer chromatography (TLC) plates and visualization method (e.g., potassium permanganate stain)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified (R)-1-Boc-2-azetidinemethanol as a clear oil.[2][3][4][5][6]
Applications in Drug Discovery and Development
The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of rigidity and vectoral projection of substituents that can enhance binding affinity and selectivity for biological targets.[7][8] (R)-1-Boc-2-azetidinemethanol serves as a crucial chiral building block in the synthesis of various pharmaceutical agents.
A prominent example of its application is in the synthesis of Sazetidine-A , a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[9][10][11] Sazetidine-A has been investigated as a potential therapeutic for smoking cessation and other neurological disorders.[9][10]
Synthetic Pathway of Sazetidine-A
The synthesis of Sazetidine-A highlights the utility of (R)-1-Boc-2-azetidinemethanol as a key intermediate. The following diagram illustrates a simplified synthetic route.
References
- 2. orgsyn.org [orgsyn.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Oral Sazetidine-A, a Selective α4β2* Nicotinic Receptor Desensitizing Agent, Reduces Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]
